3-Bromo-2-phenylpyridine

Descripción general

Descripción

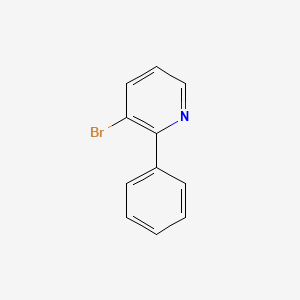

3-Bromo-2-phenylpyridine is an organic compound with the molecular formula C11H8BrN It is a derivative of pyridine, where a bromine atom is substituted at the third position and a phenyl group is attached at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-2-phenylpyridine involves the reaction of 2,3-dibromopyridine with phenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be replaced by various nucleophiles through nucleophilic substitution reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, can introduce different functional groups at the bromine position.

Common Reagents and Conditions:

Nucleophilic Substitution: Ammonia (NH3) in a suitable solvent.

Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

3-Aminophenylpyridine: Formed by substitution of the bromine atom with an amino group.

Various substituted phenylpyridines: Formed through cross-coupling reactions with different organometallic reagents.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Building Block for Complex Molecules

3-Bromo-2-phenylpyridine serves as a versatile building block in organic synthesis. It is often used in cross-coupling reactions, such as Suzuki-Miyaura reactions, to form complex aromatic compounds. This application is particularly valuable in the development of pharmaceuticals and agrochemicals .

2. Ligand in Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with metals like iridium(III). Such complexes have applications in catalysis and photochemistry, expanding the utility of this compound beyond simple organic reactions.

1. Enzyme Inhibition Studies

Research has indicated that this compound exhibits biological activity, particularly as an inhibitor of specific enzymes. For instance, studies have demonstrated its capability to inhibit p38α mitogen-activated protein kinase, which plays a role in inflammatory responses . This property suggests potential therapeutic applications in treating inflammatory diseases.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics or antimicrobial agents .

Case Studies

Mecanismo De Acción

The specific mechanism of action for 3-Bromo-2-phenylpyridine depends on its application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its pyridine and phenyl groups. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparación Con Compuestos Similares

- 2-Bromo-3-phenylpyridine

- 4-Bromo-2-phenylpyridine

- 3-Chloro-2-phenylpyridine

Comparison: 3-Bromo-2-phenylpyridine is unique due to the specific positioning of the bromine and phenyl groups on the pyridine ring. This positioning can influence its reactivity and the types of reactions it undergoes. For instance, the bromine atom at the third position makes it more susceptible to nucleophilic substitution compared to other isomers. Additionally, the phenyl group at the second position can enhance its aromatic character and potential interactions in biological systems.

Actividad Biológica

3-Bromo-2-phenylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C11H8BrN

- Molecular Weight : 232.09 g/mol

-

Structural Representation :

The presence of the bromine atom at the 3-position and the phenyl group at the 2-position significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to inhibit specific enzymes, such as p38α mitogen-activated protein kinase, which plays a crucial role in inflammatory responses and neurodegenerative diseases. The proposed mechanism involves binding to the ATP-binding site of the kinase, thus inhibiting its activity and modulating downstream signaling pathways related to inflammation and cell survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Several studies have demonstrated that this compound can induce apoptosis in cancer cells through mitochondrial pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

-

Anti-inflammatory Properties :

- The compound has been investigated for its potential to reduce inflammation by inhibiting key inflammatory mediators. In vitro studies suggest that it may downregulate the expression of pro-inflammatory cytokines.

- Antibacterial Activity :

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | Breast cancer cells | 20 | |

| Lung cancer cells | 15 | ||

| Anti-inflammatory | Human macrophages | 25 | |

| Antibacterial | E. coli | 50 | |

| S. aureus | 100 |

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University explored the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µg/mL. The study further suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Inhibition of Inflammatory Cytokines

In another research project, the anti-inflammatory effects of the compound were assessed using human macrophages stimulated with lipopolysaccharides (LPS). Treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNA)

The bromine atom at the 3-position undergoes nucleophilic displacement under specific conditions. For example:

-

Reaction with phenyllithium yields 2-phenylpyridine and bromobenzene as byproducts . No 3- or 4-phenylpyridine isomers are detected, ruling out pyridyne intermediates .

-

The proposed mechanism involves direct substitution at the 3-position, facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the bromine for nucleophilic attack .

Key Conditions :

| Reagent | Solvent | Temperature | Products | Yield |

|---|---|---|---|---|

| Phenyllithium | Ether | RT | 2-Phenylpyridine + BrPh | ~43% |

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling with arylboronic acids under Pd(PPh₃)₄ catalysis produces biaryl derivatives . For instance, coupling with phenylboronic acid forms 2,3-diphenylpyridine .

-

Heck Coupling with alkenes (e.g., styrene) introduces alkenyl groups at the 3-position.

Typical Reaction Parameters :

| Reaction Type | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 2,3-Diphenylpyridine |

| Heck Coupling | Pd(OAc)₂ | Et₃N | DMF | 3-Styryl-2-phenylpyridine |

Metal-Halogen Exchange

Reactions with organometallic reagents (e.g., Grignard reagents) enable functionalization:

-

Treatment with butyllithium generates a lithiated intermediate at the 3-position, which reacts with electrophiles (e.g., CO₂) to form carboxylic acid derivatives .

Example :

Elimination Reactions

Under basic conditions, elimination of HBr can occur, though this pathway is less common due to steric hindrance from the adjacent phenyl group. For example, heating with strong bases (e.g., KOtBu) may yield pyridine derivatives .

Electrophilic Substitution

The phenyl group at the 2-position undergoes electrophilic substitution (e.g., nitration, sulfonation), though the pyridine ring’s electron-deficient nature limits reactivity. Nitration typically occurs at the para position of the phenyl ring .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, yielding 2-phenylpyridine .

Conditions :

| Reducing Agent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | EtOH | 2-Phenylpyridine | >90% |

Mechanistic Considerations

Propiedades

IUPAC Name |

3-bromo-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODMOFYNGFSWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376454 | |

| Record name | 3-bromo-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91182-50-2 | |

| Record name | 3-bromo-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.